

Reference Values and Analytical Guide: Plasma (R)-2-Hydroxybutyrate[1]

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Compound of Interest

Compound Name: Sodium (R)-2-hydroxybutanoate

Cat. No.: B12945735

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Content Type: Comparative Technical Guide Subject: Plasma (R)-2-Hydroxybutyrate (2-HB / -HB) Application: Biomarker for Insulin Resistance (IR), Oxidative Stress, and Glucose Intolerance.

Executive Summary

2-Hydroxybutyrate (2-HB) is an organic acid derived primarily from the catabolism of L-threonine and L-methionine and the synthesis of glutathione.[1] Unlike its structural isomer 3-hydroxybutyrate (3-HB)—the canonical ketone body—2-HB is not a marker of fatty acid oxidation or ketosis. Instead, it is an early-stage predictive biomarker for insulin resistance (IR) and impaired glucose tolerance (IGT), often elevating years before fasting glucose or HbA1c levels deviate from normal ranges.

This guide provides reference intervals for healthy controls, details the metabolic causality (NADH/NAD⁺ redox pressure), and compares analytical platforms (LC-MS/MS vs. GC-MS) to ensure data integrity in clinical studies.

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Technical Note on Stereochemistry: The primary biological enantiomer produced by Lactate Dehydrogenase (LDH) acting on

-ketobutyrate is (S)-2-hydroxybutyrate (L-form). However, in many metabolomics panels, the analyte is reported simply as "2-hydroxybutyrate" or "

-hydroxybutyrate." If your study specifically targets the (R)-enantiomer (D-form), chiral chromatography is required, as standard reverse-phase methods do not separate enantiomers. The reference values below apply to the physiological pool of 2-HB found in healthy, non-diabetic human plasma.

Metabolic Origin & Significance[3]

To interpret reference values correctly, one must understand the production vector. 2-HB is not a random metabolite; it is a "pressure valve" for hepatic oxidative stress.

The Mechanism[4]

- Precursor Flux: Methionine and Threonine catabolism produces

-Ketobutyrate.[1]

- The Redox Switch:

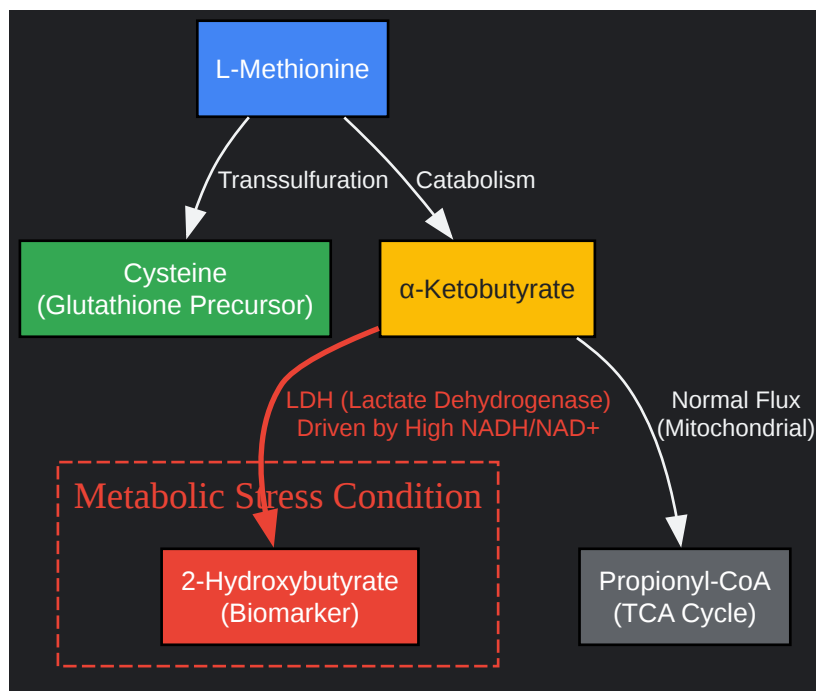
-Ketobutyrate is reduced to 2-HB by Lactate Dehydrogenase (LDH).[1]

- The Driver: This reaction is coupled to the oxidation of NADH to NAD⁺. When hepatic lipid oxidation increases (early IR), the cytosolic NADH/NAD⁺ ratio rises.

- The Result: To restore NAD⁺, the liver shunts

-ketobutyrate toward 2-HB. Thus, elevated 2-HB is a surrogate marker for hepatic redox stress.

Pathway Visualization



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Caption: The "Redox Shunt": Under oxidative stress (High NADH),

α -ketobutyrate is diverted from the TCA cycle to form 2-hydroxybutyrate.

Reference Values in Healthy Controls

The following values represent plasma concentrations in non-diabetic, insulin-sensitive individuals. Data is synthesized from gold-standard metabolomics studies (e.g., Gall et al., PLoS One).

Table 1: Plasma Reference Intervals (Healthy vs. Insulin Resistant)

Cohort Classification	Concentration (µg/mL)	Concentration (µM)*	Interpretation
Healthy / Insulin Sensitive	1.5 – 3.8	14.4 – 36.5	Normal Physiological Range
"Gray Zone" (Pre-Diabetes)	3.9 – 4.9	37.5 – 47.0	Early Metabolic Warning
Insulin Resistant (IR)	≥ 5.0	≥ 48.0	High Specificity for IR / IGT

*Conversion Factor: 1 µg/mL ≈ 9.61 µM (MW of 2-HB = 104.1 g/mol).

Comparative Biomarker Performance

Unlike Glucose or HbA1c, which are lagging indicators (rising only after -cell compensation fails), 2-HB is a leading indicator.

Biomarker	Healthy Range	IR Prediction Window	Specificity Source
2-Hydroxybutyrate	< 40 µM	2–5 Years Pre-Diagnosis	Hepatic Redox State
Fasting Glucose	< 100 mg/dL	0–6 Months Pre-Diagnosis	Glycemic Control
HbA1c	< 5.7%	0–6 Months Pre-Diagnosis	Protein Glycation
3-Hydroxybutyrate	< 0.3 mM	N/A (Ketosis Marker)	Fatty Acid Oxidation

Analytical Method Comparison

Selecting the correct platform is critical. While GC-MS is sensitive, LC-MS/MS is preferred for high-throughput clinical workflows due to simpler sample preparation.

Table 2: Technology Assessment

Feature	LC-MS/MS (Recommended)	GC-MS	NMR
Sensitivity (LLOQ)	High (< 0.5 μM)	High (< 1 μM)	Low (> 10 μM)
Sample Prep	Protein Precipitation (Simple)	Derivatization (Complex)	Minimal
Specificity	Excellent (MRM Transitions)	Excellent (Retention Index)	Good (Structural)
Chiral Capability	Requires Chiral Column	Requires Chiral Column	No
Throughput	High (3–5 min run)	Low (20+ min run)	High

Recommended Experimental Protocol (LC-MS/MS)

Objective: Quantify 2-HB in human plasma with differentiation from 3-HB. Platform: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series).

A. Sample Preparation (Protein Precipitation)[5]

- Thaw plasma samples on ice.
- Aliquot 50 μL of plasma into a 1.5 mL Eppendorf tube.
- Internal Standard: Add 10 μL of stable isotope-labeled standard (e.g.,
or
) at 10 $\mu\text{g}/\text{mL}$. Crucial for normalizing matrix effects.
- Precipitate: Add 400 μL of ice-cold Methanol/Acetonitrile (1:1 v/v).
- Vortex vigorously for 30 seconds.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer supernatant to an autosampler vial.

B. Chromatographic Conditions

Note: Standard C18 columns may struggle to separate 2-HB from 3-HB. A polar-embedded C18 or a specific organic acid column is recommended.

- Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 μ m) or equivalent high-retention phase.
- Mobile Phase A: 0.1% Formic Acid in Water.[2]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient:
 - 0–1 min: 0% B (Isocratic hold to retain polar acids)
 - 1–5 min: 0% -> 50% B
 - 5–6 min: 95% B (Wash)
 - 6.1–9 min: 0% B (Re-equilibration)

C. Mass Spectrometry Settings (Negative Mode)

Operate in Multiple Reaction Monitoring (MRM) mode. Negative electrospray ionization (ESI-) is far more sensitive for organic acids.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)
2-Hydroxybutyrate	103.0	57.0	-15
2-Hydroxybutyrate	103.0	75.0	-12
2-HB-d3 (IS)	106.0	59.0	-15
3-Hydroxybutyrate (Interference)	103.0	59.0	Distinct transition

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QC Check: Ensure baseline separation between 2-HB and 3-HB. 2-HB typically elutes earlier than 3-HB on reverse-phase columns due to the alpha-hydroxy group increasing polarity slightly more than the beta-position.

References

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